

Experimental Validation of the Forsterite-Fayalite Solid Solution Model: A Comparative Guide

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For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic and structural properties of mineral solid solutions is paramount. This guide provides an objective comparison of experimental data validating the forsterite (Mg₂SiO₄) - **fayalite** (Fe₂SiO₄) solid solution model, a cornerstone of Earth and materials science.

The olivine mineral group, with its principal end-members forsterite and **fayalite**, forms a complete solid solution series, denoted as (Mg,Fe)₂SiO₄.[1][2] The continuous substitution of magnesium (Mg²⁺) and iron (Fe²⁺) cations within the crystal lattice dictates the physical and chemical properties of the resulting olivine.[1] Experimental validation of this model is crucial for accurately predicting the behavior of these minerals in various geological and industrial settings. This guide summarizes key experimental findings from calorimetric, X-ray diffraction, and spectroscopic studies.

Thermodynamic Properties: A Calorimetric Perspective

Calorimetry provides direct measurement of the thermodynamic mixing properties of the forsterite-**fayalite** solid solution.[3] High-temperature solution calorimetry and low-temperature heat-capacity measurements have been instrumental in determining the enthalpy, entropy, and Gibbs free energy of mixing.

Early studies suggested that the forsterite-**fayalite** solid solution behaves almost ideally, with small positive deviations from ideality.[3][4] High-temperature solution calorimetry experiments



measured the enthalpies of solution for synthetic olivines, revealing small positive excess enthalpies of mixing.[4] More recent calorimetric investigations have refined these thermodynamic parameters, providing a more detailed understanding of the mixing behavior.

Property	Method	Key Findings	Reference
Enthalpy of Mixing (ΔΗmix)	High-temperature solution calorimetry in Pb₂B₂O₅ melt at 970 K	Small positive deviations from ideality, asymmetric towards the fayalite end-member. Excess enthalpies are represented by Hxs = 2(1000 + 1000XFe) XFeXMg.[4]	Wood and Kleppa (1981)[4]
Heat Capacity (Cp) and Entropy (S)	Low-temperature heat-pulse calorimetry (5 K to 300 K)	Sharp lambda-type anomaly in fayalite-rich compositions due to a paramagnetic to antiferromagnetic transition. The Néel temperature (TN) decreases linearly with increasing forsterite content.[5] The standard third-law entropies for forsterite and fayalite are in excellent agreement with previous data.[3]	Dachs et al. (2007)[3] [5]
Excess Entropy of Mixing (ΔSxs)	Calculated from low- temperature heat capacity data	The overall molar excess entropy of mixing is weakly negative, suggesting near-ideal entropy of mixing behavior.[5]	Dachs et al. (2007)[5]



Structural Properties: Insights from X-ray Diffraction

X-ray diffraction (XRD) is a powerful tool for determining the crystal structure and lattice parameters of the forsterite-**fayalite** solid solution series. These studies have confirmed the continuous nature of the solid solution and have provided valuable data on how the unit cell dimensions and bulk modulus vary with composition.

Single-crystal X-ray diffraction studies at high pressures have been particularly important for understanding the compressibility and elastic properties of olivine, which are crucial for modeling the Earth's mantle.[6][7]

Property	Method	Key Findings	Reference
Unit Cell Parameters	Single-crystal X-ray diffraction	Unit cell parameters vary linearly with composition across the solid solution series.	Schwab and Küstner (1977)[8]
Bulk Modulus (KT0)	High-pressure single- crystal X-ray diffraction using a diamond-anvil cell	The isothermal bulk modulus and its first pressure derivative do not show significant variation for compositions between Fo ₉₂ Fa ₈ and Fo ₆₂ Fa ₃₈ , with KT0 = 124.7(9) GPa and K' = 5.3(3). [6][9] A slight increase in bulk modulus is observed with increasing Fe content from forsterite to fayalite.[7]	Nestola et al. (2011) [6][9], Angel et al. (2018)[7]

Spectroscopic Analysis



Infrared spectroscopy provides insights into the vibrational modes of the silicate tetrahedra and the local environment of the cations within the olivine structure. Studies on the forsterite-fayalite series have shown that the positions of vibrational bands shift in a near-linear fashion with changing Fe content.[10] Furthermore, the broadening of certain spectral lines at intermediate compositions is consistent with local strain heterogeneities arising from the size difference between Mg²⁺ and Fe²⁺ cations.[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for evaluating the validity and reliability of the presented data.

High-Temperature Solution Calorimetry

This technique involves dissolving a known amount of the synthetic olivine sample in a molten lead borate (Pb₂B₂O₅) solvent at a constant high temperature (e.g., 970 K).[4] The heat change associated with the dissolution process is measured using a calorimeter. By comparing the heat of solution of the solid solution members with those of the pure end-members (forsterite and **fayalite**), the enthalpy of mixing can be determined.[4]

Low-Temperature Heat-Pulse Calorimetry

For these experiments, small, milligram-sized synthetic olivine samples are used.[3][5] The measurements are typically performed using a Physical Properties Measurement System (PPMS).[3][5] The sample is cooled to a low temperature (e.g., 5 K), and then small, precise amounts of heat (pulses) are applied. The resulting temperature increase is measured, allowing for the determination of the heat capacity as a function of temperature.[3]

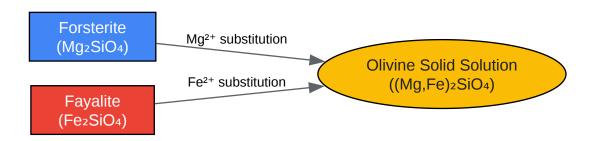
Single-Crystal X-ray Diffraction at High Pressure

In this method, a small, single crystal of olivine is placed in a diamond-anvil cell, which is capable of generating extremely high pressures.[6][7] The crystal is then irradiated with a monochromatic X-ray beam.[7] The diffraction pattern produced by the crystal is recorded on a detector.[7] By analyzing the positions and intensities of the diffraction spots at different pressures, the unit cell parameters and, consequently, the bulk modulus can be determined.[6]



Logical Relationship of the Forsterite-Fayalite Solid Solution

The relationship between the end-members and the solid solution can be visualized as a continuous series where the properties are a function of the relative proportions of forsterite and **fayalite**.



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Caption: Forsterite-Fayalite Solid Solution Model.

This guide provides a comparative overview of the experimental data that validates the forsterite-**fayalite** solid solution model. The consistency across different experimental techniques, including calorimetry, X-ray diffraction, and spectroscopy, strengthens the understanding of this fundamental mineral series. The presented data and methodologies offer a valuable resource for researchers in various scientific disciplines.

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